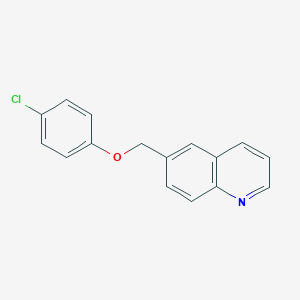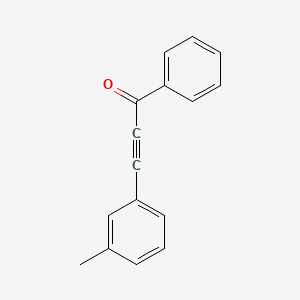![molecular formula C7H10N4S B14120106 [(Z)-(1-methylpyrrol-2-yl)methylideneamino]thiourea](/img/structure/B14120106.png)
[(Z)-(1-methylpyrrol-2-yl)methylideneamino]thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(Z)-(1-methylpyrrol-2-yl)methylideneamino]thiourea is an organosulfur compound that has garnered attention due to its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a thiourea group, which is known for its versatility in organic synthesis and biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(Z)-(1-methylpyrrol-2-yl)methylideneamino]thiourea typically involves the reaction of 1-methylpyrrole-2-carbaldehyde with thiourea under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction. The product is then purified by recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
[(Z)-(1-methylpyrrol-2-yl)methylideneamino]thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfinyl or sulfonyl derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The thiourea group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfinyl or sulfonyl derivatives, while reduction can produce amines.
Aplicaciones Científicas De Investigación
[(Z)-(1-methylpyrrol-2-yl)methylideneamino]thiourea has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has shown potential as an enzyme inhibitor and has been studied for its biological activity.
Medicine: Research has indicated potential anticancer, antibacterial, and antiviral properties.
Industry: It can be used in the development of new materials and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of [(Z)-(1-methylpyrrol-2-yl)methylideneamino]thiourea involves its interaction with specific molecular targets. The thiourea group can form hydrogen bonds and interact with active sites of enzymes, thereby inhibiting their activity. This interaction can disrupt various biological pathways, leading to the compound’s observed biological effects.
Comparación Con Compuestos Similares
[(Z)-(1-methylpyrrol-2-yl)methylideneamino]thiourea can be compared with other thiourea derivatives, such as:
1-(acyl/aroyl)-3-(substituted)thioureas: These compounds have similar structural features but differ in their substituents, leading to variations in their chemical and biological properties.
N-phenylthiourea: This compound has a phenyl group instead of the pyrrole group, resulting in different reactivity and applications.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C7H10N4S |
|---|---|
Peso molecular |
182.25 g/mol |
Nombre IUPAC |
[(Z)-(1-methylpyrrol-2-yl)methylideneamino]thiourea |
InChI |
InChI=1S/C7H10N4S/c1-11-4-2-3-6(11)5-9-10-7(8)12/h2-5H,1H3,(H3,8,10,12)/b9-5- |
Clave InChI |
SUSIQENTYZSKAW-UITAMQMPSA-N |
SMILES isomérico |
CN1C=CC=C1/C=N\NC(=S)N |
SMILES canónico |
CN1C=CC=C1C=NNC(=S)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[3,5-Bis(trifluoromethyl)phenyl]-[2-[2-[3,5-bis(trifluoromethyl)phenyl]phosphanyl-4,6-dimethoxyphenyl]-3,5-dimethoxyphenyl]phosphane](/img/structure/B14120026.png)
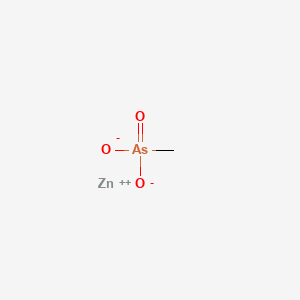
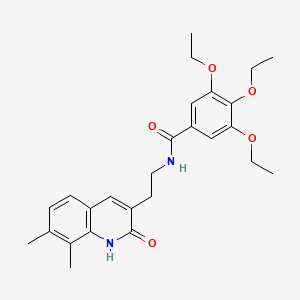

![N-(4-phenylbutan-2-yl)-6-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]hexanamide](/img/structure/B14120058.png)

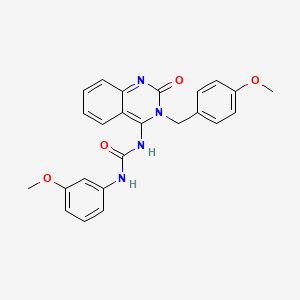
![2-[(3,4-difluorobenzyl)sulfanyl]-3-(3-methoxyphenyl)quinazolin-4(3H)-one](/img/structure/B14120084.png)
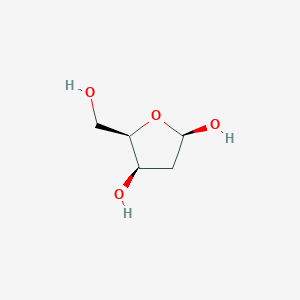
![2-[4-[2-Hydroxy-3-(propan-2-ylamino)propoxy]phenyl]propanoic acid](/img/structure/B14120097.png)

![6-[[5-[(4-nitrophenyl)methylsulfanyl]-4-phenyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B14120126.png)
